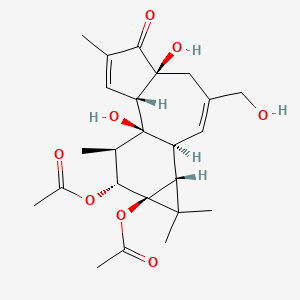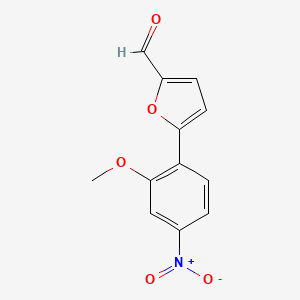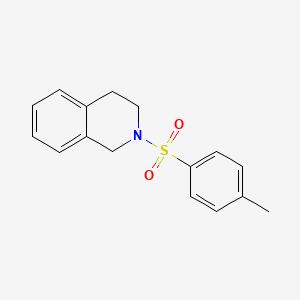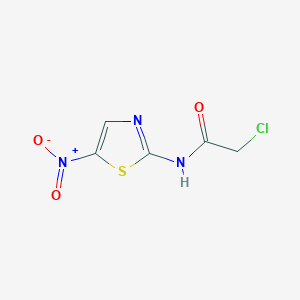
2-Methyl-1-(p-tolyl)propan-2-amine
Descripción general
Descripción
“2-Methyl-1-(p-tolyl)propan-2-amine” is a chemical compound with the molecular formula C11H17N . It is also known by other names such as “1,1-dimethyl-2-p-tolyl-ethylamine”, “2-Amino-2-methyl-3-p-tolyl-propan”, “3-(4-methylphenyl)-2-amino-2-methylpropane”, and "2-(4-methylphenyl)-1,1-dimethylethanamine" .
Molecular Structure Analysis
The molecular structure of “2-Methyl-1-(p-tolyl)propan-2-amine” consists of 11 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom . The exact mass is 163.13600 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-1-(p-tolyl)propan-2-amine” include a molecular weight of 163.25900 . Other properties such as density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
“2-Methyl-1-(p-tolyl)propan-2-amine” plays a significant role in the synthesis of enantiopure drug-like compounds. Transaminase-mediated synthesis utilizes this compound to produce pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives from prochiral ketones . This method is environmentally friendly and economically advantageous, offering a direct pathway to synthesize key intermediates for active pharmaceutical ingredients.
Cognitive Function Improvement
In medical research, derivatives of “2-Methyl-1-(p-tolyl)propan-2-amine” have been explored for their potential to improve cognitive function in patients with multiple sclerosis . The compound’s ability to modulate neurotransmitter levels may underlie its therapeutic effects in neurodegenerative diseases.
Enantioselective Synthesis
The compound is used in asymmetric synthesis to produce enantiomers with high conversion rates and excellent enantiomeric excess (ee). This is particularly important for creating substances with specific stereochemistry, which can have profound implications for their biological activity .
Immunoregulation
Research has indicated that derivatives of “2-Methyl-1-(p-tolyl)propan-2-amine” could be of great interest for their potential use in immunoregulation . These compounds may interact with the immune system in novel ways, leading to new treatments for autoimmune diseases or allergies.
Unique Chemical Collections
As part of rare and unique chemical collections, “2-Methyl-1-(p-tolyl)propan-2-amine” and its derivatives are provided to researchers for early discovery in various fields. These collections are crucial for screening new compounds with potential biological or chemical activity .
Propiedades
IUPAC Name |
2-methyl-1-(4-methylphenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9-4-6-10(7-5-9)8-11(2,3)12/h4-7H,8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOGAVGURHPLOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276184 | |
| Record name | 2-methyl-1-(4-methylphenyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(p-tolyl)propan-2-amine | |
CAS RN |
67510-95-6 | |
| Record name | 2-methyl-1-(4-methylphenyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1-(4-methylphenyl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

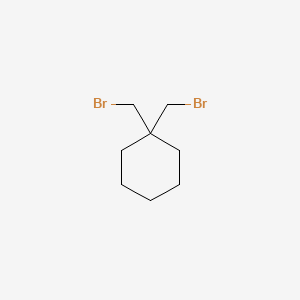
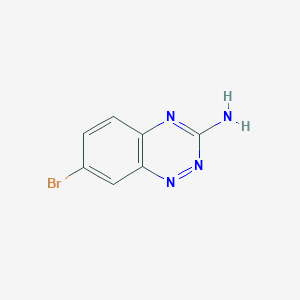
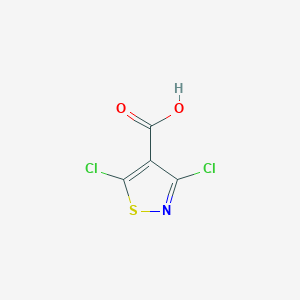
![5-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1605299.png)
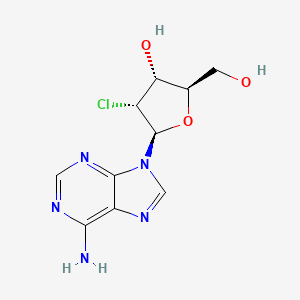
![3-Bromo-5-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1605302.png)
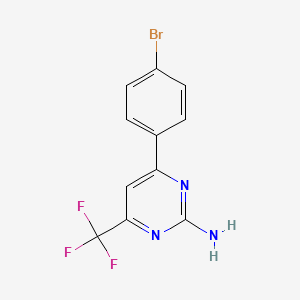

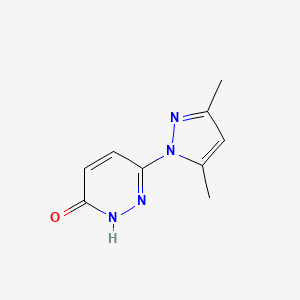
![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1605309.png)
